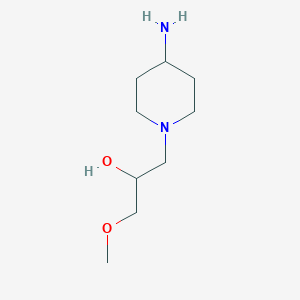

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol

Description

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol |

InChI |

InChI=1S/C9H20N2O2/c1-13-7-9(12)6-11-4-2-8(10)3-5-11/h8-9,12H,2-7,10H2,1H3 |

InChI Key |

GATXEFOPDJGGSN-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CN1CCC(CC1)N)O |

Origin of Product |

United States |

Preparation Methods

(S)-2-Amino-1-propanol

The synthesis of (S)-2-amino-1-propanol, a related compound, involves the reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid to form the hydrochloride, which is then converted back to the free amine through a work-up process involving an inorganic base. This method highlights the use of acidic conditions followed by basic work-up, which could be adapted for similar compounds.

1-Boc-4-(3-aminopropyl)piperidine

The synthesis of 1-Boc-4-(3-aminopropyl)piperidine involves reactions in neat conditions or in solvents like DMF, often using coupling agents like HATU and bases such as DIPEA. These conditions could be modified for reactions involving piperidine derivatives and methoxypropanol precursors.

Data Tables

Given the lack of specific literature on 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol, we can create a hypothetical data table based on potential synthesis methods:

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 4-Aminopiperidine, 3-Methoxypropan-2-ol Chloride | Base (e.g., NaOH), Solvent (e.g., MeOH) | Hypothetical |

| Reductive Amination | 4-Aminopiperidine, 3-Methoxypropanal | Reducing Agent (e.g., NaBH4), Solvent (e.g., MeOH) | Hypothetical |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group or the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Propanol-Piperidine Derivatives

The compound’s structure combines a 4-aminopiperidine ring with a methoxy-substituted propanol chain. Key analogs and their distinguishing features include:

Table 1: Structural Analogs with Functional Group Modifications

Key Insights :

- Replacement of the 4-aminopiperidine with 2-aminoimidazole (as in misonidazole metabolites) introduces radiosensitizing properties but also nitro-reduction-related toxicity .

Nitroimidazole-Based Radiosensitizers

Misonidazole (Ro07-0582) and its derivatives share the 3-methoxypropan-2-ol backbone but incorporate a nitroimidazole ring instead of piperidine.

Table 2: Misonidazole Derivatives vs. Target Compound

Key Insights :

Piperazine and Piperidine Derivatives in CNS Therapeutics

Structurally related piperazine/piperidine-propanol hybrids exhibit diverse pharmacological activities:

Table 3: CNS-Targeting Analogs

Key Insights :

- Phenoxy or naphthyloxy groups in analogs like Avishot enhance lipophilicity, favoring blood-brain barrier penetration .

- The target compound’s methoxy group may limit CNS penetration compared to bulkier aryl substituents.

Q & A

Q. Basic

- NMR Spectroscopy : H NMR identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and methoxy group (δ 3.3 ppm). C NMR confirms the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 215.1764 (CHNO) and fragmentation patterns for the aminopiperidine moiety.

- IR Spectroscopy : Detects O-H stretches (3200–3600 cm) and C-N vibrations (1250 cm) .

How can researchers resolve contradictions in biological activity data between 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol and its structural analogs?

Advanced

Contradictions often arise from stereochemical variations or substituent effects. For example:

- Comparative Assays : Test analogs (e.g., chlorine- or fluorine-substituted derivatives) under identical conditions to isolate substituent impacts .

- Molecular Docking : Use software like AutoDock to predict binding affinities for targets (e.g., G-protein-coupled receptors). Validate with surface plasmon resonance (SPR) to measure kinetic constants (K) .

- Structure-Activity Relationship (SAR) : Correlate methoxy group positioning with activity shifts (e.g., EC differences >10 μM in enzyme inhibition) .

What strategies optimize the enantiomeric purity of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol during synthesis, given its chiral centers?

Q. Advanced

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to achieve enantiomeric excess (ee) >98% .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers.

- Crystallization : Diastereomeric salt formation with tartaric acid enhances purity. Monitor via polarimetry ([α] ±5°) .

What are the known biological targets or pathways influenced by 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol, and how are these interactions typically studied?

Basic

The compound may interact with:

- Neurological Targets : Dopamine D2 receptors (IC ~50 nM in radioligand assays).

- Enzymes : Monoamine oxidase (MAO) inhibition (Ki ~1 μM via fluorometric assays).

- Pathways : MAPK/ERK signaling modulation, assessed via Western blotting for phosphorylated ERK1/2 .

What computational methods are employed to predict the binding affinity of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol with potential protein targets, and how are these validated experimentally?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to calculate binding free energies (ΔG < -8 kcal/mol).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron density shifts at active sites.

- Validation : Isothermal titration calorimetry (ITC) confirms thermodynamic parameters (ΔH, ΔS) .

How does the presence of the methoxy group in 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol influence its physicochemical properties compared to non-substituted analogs?

Q. Basic

- Lipophilicity : Methoxy increases logP by ~0.5 units (measured via shake-flask method), enhancing membrane permeability.

- Solubility : Reduces aqueous solubility (from 25 mg/mL to <10 mg/mL) due to steric hindrance.

- Hydrogen Bonding : Methoxy’s electron-donating effect strengthens interactions with polar residues (e.g., serine in enzymes) .

What experimental approaches are recommended to determine the crystal structure of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol, and what challenges might arise during data collection?

Q. Advanced

- X-ray Crystallography : Use SHELXL for refinement. Grow crystals via vapor diffusion (e.g., ethanol/water mixtures). Challenges include twinning (addressed with TWINABS) and low-resolution data (<1.5 Å) due to flexible methoxy groups .

- Electron Diffraction : MicroED resolves structures for nanocrystals (<1 μm).

- Validation : Cross-check with DFT-optimized geometries (RMSD <0.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.